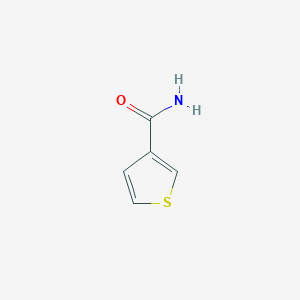

Thiophene-3-carboxamide

説明

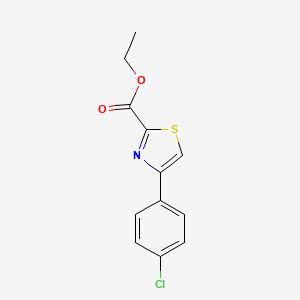

Thiophene-3-carboxamide is a type of heterocyclic compound that has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . It is structurally similar to known opioids and is regulated as a Schedule I compound in the United States .

Synthesis Analysis

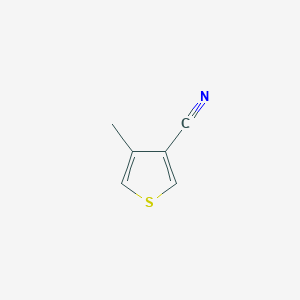

The synthesis of thiophene-3-carboxamide involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction forms aminothiophene derivatives .Molecular Structure Analysis

Thiophene-3-carboxamide is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

Thiophene-based compounds, including thiophene-3-carboxamide, have been reported to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .Physical And Chemical Properties Analysis

Thiophene-3-carboxamide has a molecular mass of 84.14 g/mol and a density of 1.051 g/ml . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Antioxidant Activity

Thiophene-2-carboxamide derivatives have been studied for their antioxidant properties. One derivative, in particular, increased antioxidant activity significantly, which is comparable to the reference antioxidant ascorbic acid .

Biological Activity

Thiophene-based analogs are a potential class of biologically active compounds. They are of interest to medicinal chemists for developing advanced compounds with various biological effects .

Antitumor Activity

A novel thiophene-3-carboxamide analog has shown potent antitumor activity with no serious side effects in mouse xenograft models. This suggests its potential use in cancer treatment .

作用機序

Biochemical Pathways

Thiophene-3-carboxamide affects the biochemical pathway of cellular respiration by inhibiting the mitochondrial complex I . This inhibition disrupts the normal flow of electrons within the electron transport chain, leading to a decrease in the production of ATP . ATP is a critical molecule that provides the energy necessary for various cellular processes. Therefore, the disruption of ATP production can have significant downstream effects, including the inhibition of cell growth .

Pharmacokinetics

It is known that the compound exhibits potent antitumor activity in vivo, suggesting that it has favorable pharmacokinetic properties that allow it to reach its target site effectively .

Action Environment

It is worth noting that the compound’s effectiveness in inhibiting cell growth suggests that it is able to maintain its activity under the physiological conditions present within the cellular environment .

将来の方向性

Thiophene-3-carboxamide and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This includes the development of analogs with short alkyl chains to enhance their water solubility .

特性

IUPAC Name |

thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUYIKBTMNZABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458610 | |

| Record name | Thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51460-47-0 | |

| Record name | Thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-3-carboxylic acid amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

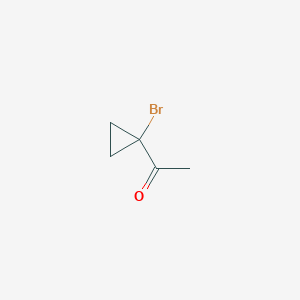

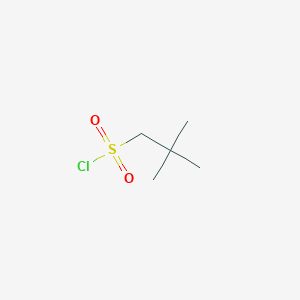

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

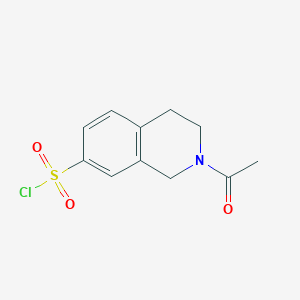

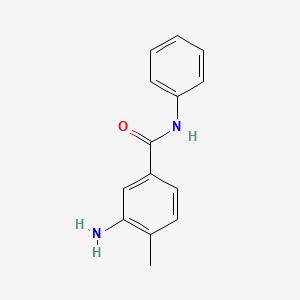

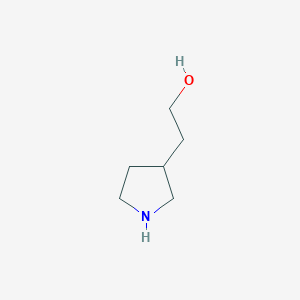

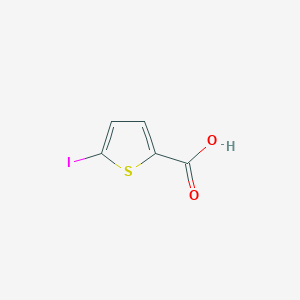

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the downstream effects of thiophene-3-carboxamide derivatives on cellular processes?

A2: Research indicates that these compounds can influence various cellular processes. For instance, thiophenthiofurin, a C-thioribonucleoside analogue of tiazofurin, inhibits inosine 5'-monophosphate dehydrogenase (IMPDH) in K562 cells []. This inhibition leads to an increase in IMP pools and a concurrent decrease in GTP levels, ultimately affecting cellular metabolism [].

Q2: What is the basic chemical structure of thiophene-3-carboxamide?

A2: Thiophene-3-carboxamide comprises a thiophene ring with a carboxamide (-C(=O)NH2) group attached at the 3-position. The general structure allows for a wide array of substitutions on the thiophene ring and the amide nitrogen, leading to a vast library of derivatives with distinct properties.

Q3: Are there specific spectroscopic techniques used to characterize these compounds?

A4: Yes, researchers commonly employ techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H NMR), and mass spectrometry (MS) to characterize thiophene-3-carboxamide derivatives [, ]. Infrared spectroscopy helps identify functional groups, NMR reveals the arrangement of atoms within the molecule, and mass spectrometry provides information about the compound's molecular weight and fragmentation pattern.

Q4: What research exists on the ADME properties of thiophene-3-carboxamide derivatives?

A4: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds are currently limited. Further research is necessary to fully understand their pharmacokinetic behavior in vivo.

Q5: What evidence supports the potential therapeutic applications of thiophene-3-carboxamide derivatives?

A8: Several studies demonstrate the in vitro and in vivo efficacy of these compounds against various targets. For instance, thiophenthiofurin exhibits cytotoxicity against human myelogenous leukemia K562 cells in vitro []. In vivo studies using rodent models of neurodevelopmental disorders demonstrate that a specific LSD1 enzyme inhibitor, TAK-418, can normalize dysregulated gene expression in the brain and ameliorate ASD-like behaviors [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)

![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)